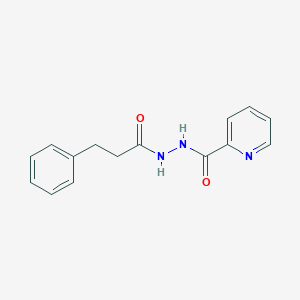
Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Analyse Des Réactions Chimiques
Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the azido group to an amine group.
Substitution: This reaction can replace the azido group with other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate involves its ability to form stable covalent bonds with target molecules. This compound can interact with amine groups in proteins and other biomolecules, facilitating crosslinking and conjugation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate can be compared with other similar compounds, such as:
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl) dicarbonate): Known for its use as a reversible linker in biomacromolecule conjugation.
Disuccinimidyl sulfoxide (DSSO): A homobifunctional, amine-targeting crosslinker used in protein-protein interaction studies. The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C26H39N5O8 |
|---|---|
Poids moléculaire |
549.6 g/mol |
Nom IUPAC |
bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate |
InChI |
InChI=1S/C26H39N5O8/c27-29-28-19-20(11-7-3-1-5-9-13-25(36)38-30-21(32)15-16-22(30)33)12-8-4-2-6-10-14-26(37)39-31-23(34)17-18-24(31)35/h20H,1-19H2 |
Clé InChI |
IGAIBPMZQMDGIO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCC(CCCCCCCC(=O)ON2C(=O)CCC2=O)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B12447216.png)
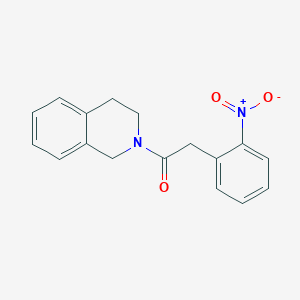

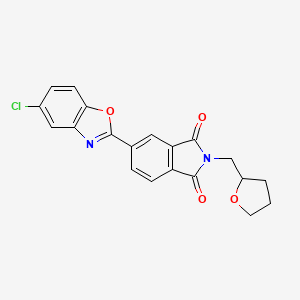
![3H,4AH,5H,6H,7H,8H-Pyrido[4,3-D]pyrimidine-2,4-dione hydrochloride](/img/structure/B12447230.png)
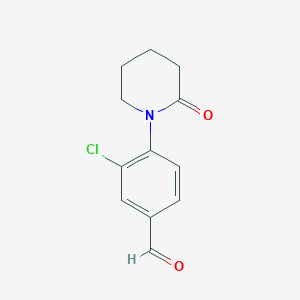
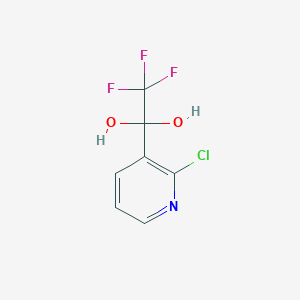
![[4-(4-Hydroxy-2,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid](/img/structure/B12447252.png)
![methyl 2-[(biphenyl-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12447257.png)


![(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-octahydroquinoxalin-2-one](/img/structure/B12447265.png)
